1,1,2,3,4-Pentachlorobutane

描述

Contextualization within Chlorinated Hydrocarbon Chemistry

Chlorinated hydrocarbons are organic compounds containing at least one covalently bonded chlorine atom. This class of compounds is extensive and includes well-known substances such as chloroform (B151607) and polyvinyl chloride (PVC). They have been widely used as solvents, intermediates in chemical synthesis, and in the production of plastics and pesticides. magtech.com.cn The properties of chlorinated hydrocarbons are diverse and depend on the number and position of the chlorine atoms on the carbon skeleton.

1,1,2,3,4-Pentachlorobutane, with the chemical formula C₄H₅Cl₅, is a member of the short-chain chlorinated paraffins (SCCPs), which are alkanes with carbon chain lengths from 10 to 13 atoms. nih.gov Although this compound has a shorter carbon chain, its study is relevant to understanding the broader class of polychlorinated alkanes. The presence of multiple chlorine atoms significantly influences the molecule's polarity, reactivity, and physical properties. The study of such compounds is crucial for understanding their potential applications and environmental impact.

Academic Significance and Research Gaps in Polyhalogenated Alkane Studies

Polyhalogenated alkanes, which include compounds like this compound, are of academic interest due to their complex stereochemistry and the influence of multiple halogen atoms on their chemical behavior. The synthesis of specific isomers of polychlorinated butanes, for instance, presents a significant challenge in controlling the regioselectivity and stereoselectivity of chlorination reactions.

A significant research gap exists in the detailed characterization and toxicological assessment of many individual polychlorinated alkane congeners. researchgate.net While the toxicity of short-chain chlorinated paraffins as a group has been studied, leading to their classification as persistent organic pollutants (POPs), data on specific isomers like this compound is scarce. bohrium.comnih.gov This lack of specific data hinders a complete understanding of the structure-activity relationships that govern their environmental fate and biological effects.

Current Research Landscape and Future Directions for this compound Investigations

The current research landscape for polychlorinated alkanes is largely focused on their environmental presence, long-range transport, and toxicological effects. researchgate.net Analytical methods for the detection and quantification of these compounds in complex environmental matrices are a major area of investigation. researchgate.nettandfonline.com

Synthesis and Characterization: Development of selective and high-yield synthetic routes to obtain pure this compound is essential for further study. Detailed spectroscopic characterization using modern techniques such as high-resolution mass spectrometry and multi-dimensional NMR is needed to unambiguously determine its structure and stereochemistry.

Reaction Chemistry: A systematic investigation of its reactivity, including dehydrochlorination, substitution, and degradation pathways, would provide valuable insights into its chemical behavior and potential for transformation in the environment.

Physicochemical Properties: Experimental determination of key physical properties, such as vapor pressure, water solubility, and partition coefficients, is crucial for modeling its environmental fate and transport.

Toxicological Assessment: In vitro and in vivo studies are necessary to understand the specific toxicological profile of this compound and to assess its potential risks to human health and the environment.

Physicochemical Properties of this compound

While experimental data for this compound is not widely available, some of its basic properties have been predicted and are listed in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₄H₅Cl₅ | PubChem |

| Molecular Weight | 230.34 g/mol | PubChem |

| CAS Number | 31391-27-2 | PubChem |

| Predicted XLogP3 | 3.5 | PubChemLite uni.lu |

| Predicted Collision Cross Section ([M+H]⁺) | 140.6 Ų | PubChemLite uni.lu |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

31391-27-2 |

|---|---|

分子式 |

C4H5Cl5 |

分子量 |

230.3 g/mol |

IUPAC 名称 |

1,1,2,3,4-pentachlorobutane |

InChI |

InChI=1S/C4H5Cl5/c5-1-2(6)3(7)4(8)9/h2-4H,1H2 |

InChI 键 |

AGCPZMJBXSCWQY-UHFFFAOYSA-N |

规范 SMILES |

C(C(C(C(Cl)Cl)Cl)Cl)Cl |

产品来源 |

United States |

Advanced Structural Characterization and Isomer Specificity

Elucidation of Molecular Structure for 1,1,2,3,4-Pentachlorobutane

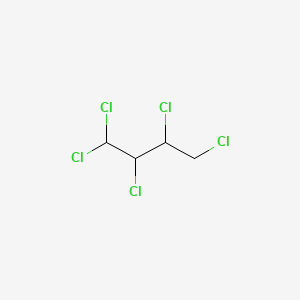

This compound is a chlorinated hydrocarbon with the molecular formula C4H5Cl5. nih.govuni.lu Its structure consists of a four-carbon butane (B89635) chain with five chlorine atoms attached at positions 1, 1, 2, 3, and 4. The IUPAC name for this compound is this compound. nih.gov The presence of multiple chlorine atoms significantly influences the molecule's chemical and physical properties.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C4H5Cl5 |

| Molecular Weight | 230.3 g/mol |

| CAS Number | 31391-27-2, 77753-24-3 |

Data sourced from PubChem and LookChem. nih.govlookchem.com

Isomeric Analysis of Pentachlorobutanes

Isomerism is a key feature of chlorobutanes, and pentachlorobutane is no exception. Isomers are molecules that have the same molecular formula but different arrangements of atoms. This can be broadly categorized into structural isomerism and stereoisomerism.

Positional Isomerism Considerations

Positional isomers have the same carbon skeleton and the same functional groups but differ in the position of the functional groups on the carbon chain. savemyexams.comcreative-chemistry.org.uk For pentachlorobutane (C4H5Cl5), numerous positional isomers exist, depending on the distribution of the five chlorine atoms along the four-carbon chain. For example, 1,1,2,2,4-pentachlorobutane (B12674791) is a positional isomer of this compound. ncats.ioguidechem.com Each positional isomer will exhibit distinct physical and chemical properties due to the different electronic and steric environments of the chlorine atoms.

Stereoisomerism (Enantiomers and Diastereomers)

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. docbrown.infolibretexts.org this compound contains multiple chiral centers, giving rise to stereoisomerism.

Enantiomers are non-superimposable mirror images of each other. pdx.edu

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org

The number of possible stereoisomers can be determined by the 2^n rule, where 'n' is the number of stereogenic centers. brainly.com

Stereogenic Centers and Configurational Assignment (e.g., R/S Nomenclature)

A stereogenic center (or chiral center) is a carbon atom that is attached to four different groups. pdx.educhemistrysteps.com In this compound, the carbon atoms at positions 2, 3, and 4 are potential stereogenic centers.

To unambiguously describe the three-dimensional arrangement of atoms at each stereocenter, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign an R (rectus) or S (sinister) configuration. chemistrysteps.commsu.edulibretexts.org The assignment process involves:

Prioritizing the four substituents attached to the chiral center based on atomic number.

Orienting the molecule so that the lowest priority group is pointing away from the viewer.

Determining the direction of the remaining three groups from highest to lowest priority. A clockwise direction indicates an R configuration, while a counter-clockwise direction indicates an S configuration. libretexts.org

For this compound, with three stereogenic centers, there are 2^3 = 8 possible stereoisomers. These consist of four pairs of enantiomers. The specific R/S designation for each stereocenter (e.g., (2R,3S,4R)-1,1,2,3,4-pentachlorobutane) defines a unique stereoisomer.

Spectroscopic Techniques for Configurational and Conformational Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure and dynamics of molecules in solution. nih.govauremn.org.br It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, both ¹H and ¹³C NMR spectroscopy are invaluable.

Chemical Shifts (δ): The chemical shift of a proton or carbon nucleus is influenced by its local electronic environment. hw.ac.uklibretexts.org The electronegative chlorine atoms in this compound cause a downfield shift (higher ppm values) for adjacent protons and carbons. The precise chemical shift values can help distinguish between different positional isomers and even between diastereomers due to their different three-dimensional structures.

Coupling Constants (J): Spin-spin coupling between neighboring nuclei results in the splitting of NMR signals. libretexts.org The magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the nuclei and, crucially for stereochemistry, the dihedral angle between them, as described by the Karplus equation. organicchemistrydata.org By analyzing the vicinal (³J) coupling constants between protons on adjacent carbons, it is possible to deduce the preferred conformations of the molecule in solution.

Nuclear Overhauser Effect (NOE): NOE is the transfer of nuclear spin polarization from one nucleus to another through space. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can identify protons that are close to each other in space, even if they are not directly bonded. mdpi.com This information is critical for determining the relative stereochemistry and conformational preferences of the molecule. For flexible molecules like this compound, NOE data can reveal the populations of different rotational isomers (rotamers). copernicus.org

Table 2: Predicted ¹H NMR Data for a Hypothetical Conformer of this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Protons |

| H on C2 | 4.5 - 5.0 | Doublet of doublets | H on C3 |

| H on C3 | 4.2 - 4.7 | Multiplet | H on C2, H on C4 |

| H on C4 | 4.0 - 4.5 | Multiplet | H on C3, H's on CH2Cl |

| H's on CH2Cl | 3.7 - 4.2 | Multiplet | H on C4 |

Note: This table represents a hypothetical prediction. Actual NMR data would be required for accurate assignment and would vary depending on the specific stereoisomer and solvent used.

By combining these NMR techniques, often with the aid of computational modeling, a detailed picture of the three-dimensional structure and conformational dynamics of this compound and its various isomers can be constructed. nih.govsemanticscholar.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). chemguide.co.uklibretexts.org The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.ukuni-saarland.de Only the charged fragments are detected. chemguide.co.uk

The mass spectrum displays the relative abundance of these fragments as a function of their m/z ratio. The peak corresponding to the intact molecular ion provides the molecular weight of the compound. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and chlorine-containing fragment peaks will appear as clusters of peaks with a characteristic isotopic pattern, which is a definitive indicator of the number of chlorine atoms in the ion.

The fragmentation pattern is a molecular fingerprint and can be used to deduce the structure of the molecule. libretexts.orglibretexts.org Common fragmentation pathways for haloalkanes include the loss of a chlorine atom (M - 35 or M - 37) or the loss of HCl (M - 36). Cleavage of C-C bonds also occurs, leading to the formation of stable carbocations. savemyexams.com

Table 3: Potential Fragments in the Mass Spectrum of this compound (C₄H₅Cl₅)

| Fragment Ion | Formula | Notes |

| [M]⁺ | [C₄H₅Cl₅]⁺ | Molecular ion peak cluster |

| [M-Cl]⁺ | [C₄H₅Cl₄]⁺ | Loss of a chlorine atom |

| [M-HCl]⁺ | [C₄H₄Cl₄]⁺ | Loss of hydrogen chloride |

| [C₂H₃Cl₂]⁺ | [C₂H₃Cl₂]⁺ | Cleavage of the C2-C3 bond |

| [C₂H₂Cl₃]⁺ | [C₂H₂Cl₃]⁺ | Cleavage of the C2-C3 bond |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. tanta.edu.egmsu.edu For a vibration to be IR active, it must result in a change in the molecule's dipole moment. tanta.edu.egscispace.com The IR spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹).

The spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its various bonds. libretexts.org

C-H stretching: These vibrations for alkanes typically appear in the region of 2850-3000 cm⁻¹.

C-H bending: These vibrations occur in the 1350-1480 cm⁻¹ range. libretexts.org

C-Cl stretching: The strong absorption bands for C-Cl stretching are found in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position can help distinguish between primary, secondary, and tertiary alkyl halides.

C-C stretching: These absorptions are generally weak and appear in the 800-1200 cm⁻¹ range.

The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum. msu.eduscispace.com

Table 4: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |

| Stretching | C-H (alkane) | 2850 - 3000 |

| Bending | C-H (alkane) | 1350 - 1480 |

| Stretching | C-Cl | 600 - 800 |

| Stretching | C-C | 800 - 1200 |

Other Spectroscopic Methods (e.g., Raman Spectroscopy, X-ray Diffraction)

Raman Spectroscopy: This technique is a form of vibrational spectroscopy that is complementary to IR spectroscopy. anton-paar.com It is based on the inelastic scattering of monochromatic light, usually from a laser. plus.ac.athoriba.com For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. scispace.com Symmetrical vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum. The C-Cl and C-C backbone vibrations of this compound would be expected to produce characteristic Raman signals. anton-paar.com

X-ray Diffraction: If this compound can be obtained as a suitable single crystal, X-ray diffraction can provide the most definitive structural information. iastate.edu This technique determines the three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms. iastate.edupdx.edu It can precisely determine bond lengths, bond angles, and the absolute stereochemistry of chiral centers, providing an unambiguous structural elucidation. researchgate.net

Synthetic Methodologies and Mechanistic Investigations

Targeted Synthesis of 1,1,2,3,4-Pentachlorobutane

Achieving the targeted synthesis of this compound is a significant challenge due to the multiple reactive sites on the butane (B89635) backbone. Control over the reaction conditions and the choice of starting materials are crucial to favor the formation of this specific isomer.

The synthesis of 1,2,3,4-tetrachlorobutane itself is typically achieved through the chlorination of 3,4-dichloro-1-butene or trans-1,4-dichloro-2-butene in a liquid phase. smolecule.comgoogle.com Controlling the rate of chlorine addition is critical to enhance the yield of the desired tetrachloro-isomer and to minimize the formation of more highly chlorinated byproducts, including various pentachlorobutanes. google.com

Further chlorination of 1,2,3,4-tetrachlorobutane to yield this compound would likely proceed via a free-radical mechanism, initiated by UV light or heat. wikipedia.orgsmolecule.com This process involves the homolytic cleavage of a chlorine molecule into two chlorine radicals, which then abstract a hydrogen atom from the tetrachlorobutane, creating an alkyl radical. This radical then reacts with another chlorine molecule to form the pentachlorobutane and a new chlorine radical, continuing the chain reaction. wikipedia.org

Table 1: Plausible Precursors for the Synthesis of this compound

| Precursor Name | Chemical Formula | Rationale for Use |

| 1,2,3,4-Tetrachlorobutane | C4H6Cl4 | A single chlorination step could potentially lead to the desired product. |

| 3,4-Dichloro-1-butene | C4H4Cl2 | Can be chlorinated to form 1,2,3,4-tetrachlorobutane, a direct precursor. smolecule.com |

| trans-1,4-Dichloro-2-butene | C4H4Cl2 | An alternative starting material for the synthesis of 1,2,3,4-tetrachlorobutane. google.com |

This table is generated based on synthetic principles and not on direct experimental evidence for the synthesis of this compound.

Achieving regioselectivity in the chlorination of a tetrachlorobutane to form this compound would be challenging. Free-radical chlorination is notoriously unselective, often leading to a mixture of isomers. wikipedia.org The reactivity of the remaining C-H bonds in 1,2,3,4-tetrachlorobutane would be influenced by the presence of the existing chlorine atoms, but it is unlikely that one position would be exclusively favored.

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is also a complex aspect of polychlorinated alkane synthesis. While methods for stereoselective synthesis of complex molecules are known, their application to a small, flexible molecule like a pentachlorobutane is not widely documented. rsc.orgnih.govbeilstein-journals.orgbeilstein-journals.org The synthesis of specific stereoisomers of 1,2,3,4-tetrachlorobutane, such as the meso form, can be favored by controlling reaction conditions during the chlorination of dichlorobutenes. smolecule.comgoogle.com This suggests that subsequent stereocontrolled reactions could potentially lead to specific stereoisomers of this compound.

Exploration of Reaction Mechanisms Leading to Pentachlorobutanes

The formation of pentachlorobutanes, including the 1,1,2,3,4-isomer, can be understood by examining several fundamental reaction mechanisms in organic chemistry.

Free-radical halogenation is a common method for the chlorination of alkanes and their chlorinated derivatives. wikipedia.org The mechanism proceeds in three main stages: initiation, propagation, and termination.

Initiation: This stage involves the creation of chlorine radicals, typically through the homolytic cleavage of Cl2 using UV light or heat. wikipedia.orglibretexts.org

Propagation: A chlorine radical abstracts a hydrogen atom from the alkane (or chloroalkane), forming an alkyl radical and HCl. This alkyl radical then reacts with a molecule of Cl2 to yield a more chlorinated alkane and a new chlorine radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The reaction ceases when two radicals combine to form a stable molecule. masterorganicchemistry.com

In the context of forming this compound, a free-radical pathway would likely involve the reaction of a chlorine radical with a tetrachlorobutane. The unselective nature of this process means that a mixture of pentachlorobutane isomers would be expected. wikipedia.org

Table 2: Key Steps in the Free-Radical Chlorination of a Tetrachlorobutane

| Step | Description | Example Reactants | Example Products |

| Initiation | Formation of chlorine radicals | Cl2 | 2 Cl• |

| Propagation 1 | Hydrogen abstraction by a chlorine radical | C4H6Cl4 + Cl• | •C4H5Cl4 + HCl |

| Propagation 2 | Reaction of the alkyl radical with chlorine | •C4H5Cl4 + Cl2 | C4H5Cl5 + Cl• |

| Termination | Combination of two radicals | 2 Cl• | Cl2 |

| Termination | Combination of two alkyl radicals | 2 •C4H5Cl4 | C8H10Cl8 |

| Termination | Combination of an alkyl and a chlorine radical | •C4H5Cl4 + Cl• | C4H5Cl5 |

This table provides a generalized representation of the free-radical chlorination process.

Electrophilic Pathways: Electrophilic addition is a key reaction for alkenes, where the electron-rich double bond attacks an electrophile. savemyexams.com A plausible electrophilic route to a pentachlorobutane could involve the addition of chlorine or hydrogen chloride to a tetrachlorobutene. For example, the reaction of 1,2,3,4-tetrachlorobutene with HCl could, in principle, lead to this compound, though the regioselectivity of such an addition would need to be considered. The addition of chlorine to an alkene typically proceeds through a cyclic halonium ion intermediate. youtube.com

Nucleophilic Pathways: Nucleophilic substitution reactions involve an electron-rich nucleophile attacking an electron-deficient carbon atom, leading to the displacement of a leaving group. masterorganicchemistry.comyoutube.comyoutube.comedubull.comyoutube.com While less common for the direct synthesis of polychlorinated alkanes from less chlorinated precursors, these reactions are fundamental to the chemistry of haloalkanes. It is conceivable that a pentachlorobutane could undergo nucleophilic substitution, where a chlorine atom is replaced by another nucleophile, but this would lead to a different class of compound. The synthesis of this compound via a nucleophilic pathway would likely involve a more complex, multi-step synthesis rather than a direct substitution.

A combination of elimination and addition reactions could also be a viable, albeit indirect, route to this compound. For instance, a hexachlorobutane could undergo a dehydrochlorination (elimination) reaction to form a pentachlorobutene. Subsequent addition of hydrogen chloride across the double bond could then yield a pentachlorobutane. The regioselectivity of both the elimination and addition steps would be critical in determining the final isomeric product.

Kinetic Studies of Pentachlorobutane Formation and Interconversions

The study of reaction kinetics provides crucial insights into the mechanism of a chemical transformation, offering a quantitative understanding of how reaction rates are influenced by various factors. For the formation of pentachlorobutanes, kinetic studies are essential for optimizing reaction conditions and elucidating the mechanistic pathways.

Rate Law Determination and Reaction Order Analysis

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and certain other species. It is determined experimentally and cannot be predicted from the stoichiometry of the reaction alone. unizin.orglibretexts.org The order of a reaction with respect to a particular reactant is the exponent to which its concentration term in the rate law is raised. nih.gov

For the formation of a pentachlorobutane, a hypothetical rate law can be expressed as:

Rate = k[Reactant A]m[Reactant B]n

Where:

k is the rate constant.

[Reactant A] and [Reactant B] are the molar concentrations of the reactants.

m and n are the reaction orders with respect to each reactant.

| Experiment | Initial [A] (mol/L) | Initial [B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, doubling the concentration of reactant A doubles the rate, indicating a first-order dependence (m=1). Doubling the concentration of reactant B quadruples the rate, indicating a second-order dependence (n=2). Thus, the rate law would be Rate = k[A]¹[B]² .

Influence of Catalysts, Temperature, and Pressure on Reaction Rates

Catalysts: A catalyst increases the rate of a chemical reaction without itself undergoing any permanent chemical change. It achieves this by providing an alternative reaction pathway with a lower activation energy. wikipedia.org For the synthesis of chlorinated hydrocarbons, various catalysts can be employed to enhance reaction rates and improve selectivity. The choice of catalyst depends on the specific reaction and desired outcome.

Temperature: The rate of most chemical reactions increases with an increase in temperature. chemteam.infochemrxiv.orgmdpi.com This is because higher temperatures lead to an increase in the kinetic energy of reactant molecules, resulting in more frequent and energetic collisions. The relationship between temperature and the rate constant is described by the Arrhenius equation. wikipedia.org

Pressure: For reactions involving gases, an increase in pressure generally leads to an increase in the reaction rate. osti.gov This is due to the increased concentration of the gaseous reactants, which results in a higher frequency of collisions. For reactions in the liquid phase, the effect of pressure on the reaction rate is typically less significant.

Determination of Activation Parameters (e.g., Apparent Activation Energy, Pre-exponential Factor)

The Arrhenius equation provides a quantitative basis for the relationship between the rate constant (k), temperature (T), and the activation energy (Ea). wikipedia.org

k = A * e(-Ea/RT)

Where:

A is the pre-exponential factor, which is related to the frequency of collisions and the steric factors of the reaction. kyoto-u.ac.jplibretexts.org

Ea is the activation energy, which is the minimum energy required for a reaction to occur.

R is the ideal gas constant.

T is the absolute temperature in Kelvin.

By determining the rate constant at different temperatures, the activation energy and the pre-exponential factor can be calculated from the slope and intercept of a plot of ln(k) versus 1/T (an Arrhenius plot). wikipedia.org

| Temperature (K) | Rate Constant (k) (L/mol·s) |

| 300 | 1.5 x 10⁻³ |

| 310 | 3.0 x 10⁻³ |

| 320 | 5.8 x 10⁻³ |

| 330 | 1.1 x 10⁻² |

This is a hypothetical data table for illustrative purposes.

Synthesis of Related Pentachlorobutane Isomers (e.g., Telomerization of Carbon Tetrachloride with Chloropropenes)

Telomerization is a chemical reaction that produces a telomer, which is a polymer of low molecular weight. In the context of synthesizing pentachlorobutane isomers, telomerization involves the reaction of a "telogen" (a molecule that provides the end groups of the telomer) with a "taxogen" (a molecule that provides the repeating monomer units).

A key example is the telomerization of carbon tetrachloride (CCl₄), the telogen, with chloropropenes, the taxogen. The specific chloropropene used will determine the structure of the resulting pentachlorobutane isomers. For instance, the reaction with 2-chloropropene in the presence of an initiator can lead to the formation of various tetrachloropentane and related compounds. epa.gov

The reaction of carbon tetrachloride with ethylene, a simpler taxogen, has been studied to understand the properties of the resulting tetrachloro-alkanes. kyoto-u.ac.jp These studies provide a foundation for understanding the more complex telomerization reactions involving substituted alkenes like chloropropenes.

Computational Chemistry and Theoretical Characterization

Quantum Mechanical Calculations for Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to determining the electronic structure and three-dimensional arrangement of atoms in 1,1,2,3,4-pentachlorobutane. northwestern.edutugraz.at These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels. northwestern.edu

Ab Initio and Density Functional Theory (DFT) Methods

Ab initio and Density Functional Theory (DFT) are two primary classes of methods used for electronic structure calculations. nih.govresearchgate.net Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. researchgate.net DFT, on the other hand, uses the electron density to determine the properties of a many-electron system. wikipedia.org

DFT has become a popular and versatile method in computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgmdpi.com It allows for the investigation of the electronic structure of complex molecules like this compound. wikipedia.org While DFT is computationally more efficient than many ab initio methods, there are known challenges, such as accurately describing intermolecular interactions and transition states. wikipedia.orgmdpi.com

Basis Set Selection and Level of Theory Considerations

The accuracy of quantum mechanical calculations is highly dependent on the choice of the basis set and the level of theory. psicode.orgmit.edu A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility in describing the electron distribution but also increase the computational cost. mit.edu

The selection of an appropriate basis set is a critical step in obtaining reliable results. stackexchange.com For molecules containing atoms from different rows of the periodic table, ensuring a "balanced" basis set is important. mit.edu The Pople-style basis sets, such as 6-31G*, and the Karlsruhe def2 basis sets are commonly used. psicode.org More modern and often more accurate basis sets, like the correlation-consistent sets (e.g., aug-cc-pVTZ), are preferred for high-accuracy calculations, particularly with post-Hartree-Fock methods. psicode.orgarxiv.orgusc.edu The choice of the level of theory, which refers to the specific ab initio or DFT method employed, also significantly impacts the accuracy and computational expense. chemrxiv.org

Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. scienceintheclassroom.org By mapping the potential energy surface, it is possible to identify the most likely pathways a reaction will follow and to characterize the high-energy transition states that connect reactants and products. nih.govarxiv.orgchemrxiv.org

A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. visualizeorgchem.com All reactions must overcome an activation barrier to proceed. libretexts.org

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.deq-chem.com This "relaxed" scan, where all other degrees of freedom are optimized at each step, can provide a preliminary map of the reaction pathway. visualizeorgchem.comq-chem.com

By systematically varying a specific coordinate, such as a dihedral angle in the butane (B89635) backbone of this compound, one can identify energy minima corresponding to stable conformers and energy maxima that may indicate the location of transition states. uni-muenchen.dereadthedocs.io For more complex reactions, a two-dimensional PES scan can be employed. q-chem.com

Prediction of Reaction Energetics and Activation Barriers

The activation energy (Ea) or activation barrier is the minimum energy required for a reaction to occur. libretexts.orgkhanacademy.org A higher activation energy corresponds to a slower reaction rate. khanacademy.org Computational methods can predict these barriers, providing crucial information about reaction kinetics. osti.gov

The difference in energy between the reactants and the transition state determines the activation energy. libretexts.org For example, a reaction with an activation barrier of around 20 kcal/mol is expected to take from seconds to several hours at room temperature. stackexchange.com The kinetics of the synthesis of 1,1,1,3,3-pentachlorobutane (B8740826) have been studied, revealing a first-order reaction with an activation energy of 78.9 kJ/mol. scispace.com

Prediction and Interpretation of Spectroscopic Data (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and assignments. schrodinger.comlehigh.eduarxiv.orgsolubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. lehigh.edusolubilityofthings.com Computational predictions of NMR chemical shifts and coupling constants can aid in the assignment of experimental spectra and provide insights into the conformational effects on these parameters. schrodinger.com

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. lehigh.edusolubilityofthings.com The energy required to change vibrational states is dependent on the bond strength and the masses of the bonded atoms. lehigh.edu DFT calculations are often used to predict vibrational frequencies, which can be compared to experimental IR spectra to identify functional groups and confirm the molecular structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. lehigh.edusolubilityofthings.com While it is generally less useful for detailed structure identification of saturated compounds like this compound, it can provide information about conjugated systems. lehigh.eduarxiv.org

The following table provides a hypothetical example of calculated spectroscopic data for a conformer of this compound.

| Spectroscopic Data Type | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | 3.5 - 5.0 |

| ¹³C NMR Chemical Shift (ppm) | 40 - 80 |

| C-Cl Stretch (IR, cm⁻¹) | 650 - 850 |

| C-H Stretch (IR, cm⁻¹) | 2900 - 3000 |

Conformational Analysis and Interconversion Barriers through Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, including the complex conformational landscape and the dynamics of transitions between different spatial arrangements. For a flexible molecule like this compound, these simulations can provide detailed insights into the relative stabilities of its conformers and the energy barriers that hinder their interconversion.

However, a review of the current scientific literature indicates a lack of specific studies employing molecular dynamics simulations for the conformational analysis of this compound. In the absence of direct data for this compound, the principles of such an analysis can be understood by drawing parallels with studies on analogous chlorinated alkanes and substituted butanes. rsc.orgacs.orgyoutube.com

A theoretical study of this compound would focus on the rotation around the three single carbon-carbon bonds (C1-C2, C2-C3, and C3-C4). The presence of bulky and electronegative chlorine atoms at various positions introduces significant steric and electrostatic interactions that dictate the preferred three-dimensional structures, or conformers.

τ1 (Cl-C1-C2-C(H,Cl)) : Rotation around the C1-C2 bond.

τ2 (C1-C2-C3-C(H,Cl)) : Rotation around the central C2-C3 bond.

τ3 (C2-C3-C4-C(H,Cl)) : Rotation around the C3-C4 bond.

Similar to butane, the key conformers arise from staggered and eclipsed arrangements of the substituents around these bonds. youtube.combyjus.comaakash.ac.in The staggered conformations, where the substituents are maximally separated, represent energy minima on the potential energy surface. fiveable.melibretexts.org These include anti conformations, where the largest substituent groups are 180° apart, and gauche conformations, where they are approximately 60° apart. youtube.comaakash.ac.in Eclipsed conformations, where substituents are aligned, correspond to energy maxima and represent the transition states between staggered conformers. libretexts.org

Molecular dynamics simulations would track the trajectories of all atoms in the this compound molecule over time, governed by a chosen force field that describes the interatomic potentials. mdpi.com From these trajectories, one can construct a potential energy surface (PES) as a function of the key dihedral angles. fiveable.melibretexts.org This surface reveals the relative energies of all possible conformations.

The interconversion barriers are the energy differences between the stable conformers (energy minima) and the transition states (saddle points on the PES). fiveable.me These barriers determine the rate at which the molecule can switch between different conformations at a given temperature. Higher energy barriers lead to slower interconversion rates. fiveable.me

Due to the complex substitution pattern in this compound, with multiple chlorine atoms, the conformational landscape is expected to be more intricate than that of simpler alkanes. The interplay of repulsive steric interactions between the chlorine atoms and other substituents, as well as electrostatic dipole-dipole interactions, would lead to a number of distinct stable and metastable conformers with varying population distributions. Studies on other polychlorinated butanes have shown that the combination of experimental techniques like NMR with molecular mechanics calculations can successfully determine rotamer populations. rsc.org

To illustrate the type of data that would be generated from a full molecular dynamics study, the following table presents hypothetical data for the most stable conformers of this compound, focusing on the rotation around the central C2-C3 bond. The relative energies are purely illustrative and represent what a computational study might find.

Table 1: Illustrative Conformational Analysis Data for this compound (Rotation about C2-C3)

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Hypothetical Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | ~180° | 0.0 | The C1 and C4 carbon atoms are furthest apart, minimizing steric hindrance. This is often the most stable conformer. |

| Gauche 1 | ~60° | 1.2 | A staggered conformation where the C1 and C4 atoms are in proximity, potentially leading to some steric strain. |

| Gauche 2 | ~-60° (or 300°) | 1.5 | Another staggered gauche conformation, potentially with a slightly different energy due to the asymmetric substitution pattern. |

| Eclipsed 1 | ~0° | 5.0 | A high-energy transition state where the C1-C2 and C3-C4 bonds are aligned. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available in the reviewed literature. The actual energy values and dihedral angles would depend on the specific force field and computational methods used.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. measurlabs.com The separation is achieved by distributing the sample between a stationary phase and a mobile phase; components that interact more strongly with the stationary phase are retained longer. measurlabs.comlibretexts.org

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like 1,1,2,3,4-Pentachlorobutane. measurlabs.comlibretexts.org In GC, the mobile phase is an inert gas (such as helium or nitrogen) that carries the vaporized sample through a column containing the stationary phase. libretexts.org

For chlorinated hydrocarbons, the Electron Capture Detector (ECD) is particularly effective due to its high sensitivity for electronegative compounds, including those containing halogens. measurlabs.comnih.govepa.gov The ECD responds to all electronegative compounds, which means that for complex samples, confirmation on a second column with a different polarity or by using a mass spectrometer is necessary to ensure accurate analyte identification. epa.gov EPA Method 8121, for instance, provides established gas chromatographic conditions for detecting chlorinated hydrocarbons in various sample types. epa.gov This method often employs a dual-column/dual-detector setup to enhance selectivity and provide confirmation. epa.gov

Table 1: Typical Gas Chromatography (GC) Parameters for Chlorinated Hydrocarbon Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Fused-silica open-tubular capillary column (e.g., DB-5, DB-1701) | Provides high resolution, selectivity, and faster analysis compared to packed columns. epa.gov |

| Column I.D. | 0.25 mm - 0.53 mm | A 0.25 mm I.D. offers a good balance of efficiency and sample capacity for most applications. sigmaaldrich.com |

| Film Thickness | 0.25 µm - 1.0 µm | Affects retention time and resolution; thicker films are used for more volatile analytes. |

| Carrier Gas | Helium (He) or Nitrogen (N₂) | Inert gas to carry the sample through the column; choice depends on the detector. libretexts.org |

| Injector Type | Split/Splitless | Allows for analysis of both high and trace concentration samples. |

| Oven Program | Temperature gradient (e.g., 120°C initial, ramp to 300°C) | Separates compounds based on their boiling points and interaction with the stationary phase. nih.gov |

| Detector | Electron Capture Detector (ECD) | Highly sensitive to halogenated compounds, enabling detection at trace levels. nih.govepa.gov |

This table presents generalized parameters applicable to the analysis of chlorinated hydrocarbons like this compound, based on established methodologies.

Liquid chromatography (LC) is a powerful separation technique where the mobile phase is a liquid. measurlabs.com It is highly versatile and can be applied to a wide range of analytes. In LC, separation is influenced by the interactions of the solute with both the stationary and mobile phases, allowing for a high degree of selectivity by modifying the mobile phase composition. measurlabs.com However, for highly volatile and non-polar compounds such as this compound, GC is generally the preferred method. The literature on the direct analysis of this specific compound using LC is scarce, as its properties make it an ideal candidate for GC.

High-Performance Liquid Chromatography (HPLC) is a high-pressure variant of liquid chromatography that utilizes powerful pumps to pass the liquid mobile phase through a column packed with very fine particles, resulting in high-resolution separations. researchgate.net HPLC methods can be broadly categorized into normal-phase (polar stationary phase, non-polar mobile phase) and reversed-phase (non-polar stationary phase, polar mobile phase). nemi.gov

While HPLC is a cornerstone of pharmaceutical and environmental analysis, its application for small, volatile, non-polar molecules like this compound is not standard practice. oiv.intlichrom.com Reversed-phase HPLC, the most common mode, is best suited for polar to moderately non-polar compounds. The analysis of chlorinated acids by HPLC has been established, but these are chemically distinct from non-polar chlorinated alkanes. oiv.int Ion-pair chromatography is another HPLC technique used to separate ionic and highly polar substances on reversed-phase columns, further highlighting its typical application for analytes with properties different from this compound. irsst.qc.ca

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-Mass Spectrometry)

To achieve unambiguous identification and quantification, chromatographic techniques are often "hyphenated" with spectroscopic detectors. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination that couples the separation capabilities of GC with the detection and identification power of a mass spectrometer. libretexts.orggoogle.com

As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). libretexts.orgnih.gov The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification of the compound by comparing it to spectral libraries. lichrom.com This is particularly crucial for distinguishing between isomers or confirming the identity of a peak in a complex chromatogram, a step often required when using less specific detectors like ECD. epa.gov The analysis of various volatile organic compounds, including halogenated ones, is routinely performed using GC-MS. google.combibliotekanauki.pl

Table 2: Typical GC-MS System Parameters for Volatile Organic Compound Analysis

| Component | Parameter | Typical Setting |

|---|---|---|

| GC | Column | Capillary column (e.g., TR-5MS, DB-624) |

| Carrier Gas | Helium at a constant flow (e.g., 1.0 mL/min) mdpi.com | |

| Temperature Program | Varies based on analytes; typically starts at a low temperature (e.g., 40-60°C) and ramps up. mdpi.com | |

| MS Interface | Transfer Line Temp. | ~250-300°C to prevent condensation. |

| MS | Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com |

| Mass Analyzer | Quadrupole or Ion Trap libretexts.org |

This table presents generalized parameters for GC-MS analysis of volatile compounds, which would be applicable for the confirmation and quantification of this compound.

Advanced Sample Preparation and Extraction Methods for Trace Analysis

For the analysis of trace levels of contaminants in complex matrices like water or soil, an effective sample preparation step is essential to extract and pre-concentrate the analyte of interest before instrumental analysis.

Liquid-Phase Microextraction (LPME) is a modern sample preparation technique that aligns with the principles of green chemistry by miniaturizing the traditional liquid-liquid extraction process. explorationpub.comresearchgate.net It utilizes very small volumes (microliter range) of an extraction solvent, significantly reducing solvent consumption and waste. LPME is particularly effective for isolating and pre-concentrating non-polar analytes, such as chlorinated hydrocarbons, from aqueous samples. explorationpub.com

The basic principle involves the partitioning of analytes from the sample matrix into a micro-drop of an immiscible organic solvent. There are several modes of LPME, including single-drop microextraction (SDME) and hollow-fiber LPME (HF-LPME). researchgate.net For volatile chlorinated hydrocarbons, methods involving microextraction into a small volume of a solvent like xylene, followed by GC analysis, have proven effective for determination at low concentration levels. This approach provides high enrichment factors, allowing for the detection of trace contaminants that might otherwise be below the instrument's detection limits. explorationpub.com

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and efficient sample preparation technique that integrates sampling, extraction, and concentration into a single step. hilarispublisher.comnih.gov It is widely used for the analysis of volatile and semi-volatile organic compounds, including chlorinated hydrocarbons, in various matrices such as water, air, and soil. rsc.orgfree.fr

The SPME process involves exposing a fused silica (B1680970) fiber coated with a stationary phase to a sample or its headspace. sigmaaldrich.com Analytes partition from the sample matrix to the fiber coating until equilibrium is reached. chromatographyonline.com The fiber is then withdrawn and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. sigmaaldrich.com

Fiber Selection: The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For volatile chlorinated hydrocarbons like this compound, common and effective fiber coatings include:

Polydimethylsiloxane (PDMS): A nonpolar coating suitable for the extraction of nonpolar compounds. acs.orgsccwrp.org A 100-µm thick PDMS fiber is often used for these types of analytes. acs.orgsccwrp.org

Polyacrylate (PA): A more polar coating, which can be effective for more polar analytes. hilarispublisher.com

Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): A mixed-phase coating that is effective for a broad range of volatile compounds, including halogenated hydrocarbons. nih.govmdpi.com

Optimization of Extraction Conditions: Several parameters must be optimized to ensure efficient and reproducible extraction, including:

Extraction Time: Time needed to reach equilibrium between the sample and the fiber. This can range from minutes for gaseous samples to 30 minutes or more for liquid samples. rsc.orgmdpi.com

Temperature: Higher temperatures can increase the volatility of the analyte, but may decrease the amount absorbed by the fiber. rsc.orgnih.gov

Agitation: Stirring or agitation of liquid samples enhances the mass transfer of the analyte to the fiber.

pH and Salinity: For aqueous samples, adjusting the pH and adding salt (salting out) can decrease the analyte's solubility in water and promote its partitioning to the fiber. epa.gov

SPME, when coupled with GC-ECD or GC-MS, can achieve low detection limits for chlorinated hydrocarbons, often in the nanogram-per-liter (ng/L) or parts-per-trillion (ppt) range. rsc.org

Method Validation and Quality Control in Analytical Method Development

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. biotecnologiebt.iteurachem.org It is a critical requirement for laboratory accreditation and ensures the reliability and comparability of analytical results. eurl-pesticides.eu Quality control (QC) procedures are the practical steps taken to ensure that analytical errors are within acceptable limits. eurl-pesticides.eu

For the analysis of this compound, a validated method would typically be based on GC-MS. The validation process involves evaluating several key performance characteristics.

Key Validation Parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is generated using a series of standards, and the linearity is typically assessed by the coefficient of determination (R²). For most methods, an R² value of >0.99 is considered acceptable. gcms.cz

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, often defined as a signal-to-noise ratio of 3:1. sepscience.comnih.gov

LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov The LOQ is often determined as the lowest validated fortification level or calculated from the standard deviation of replicate measurements. biotecnologiebt.itsepscience.com For halogenated hydrocarbons in water, LODs can range from 0.001 to 0.63 µg/L depending on the specific compound and analytical system. gcms.cz

Accuracy (Trueness): The closeness of the measured value to the true or accepted value. It is typically assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is recovered is calculated. Acceptable recovery ranges are often between 70% and 130%. biotecnologiebt.itgcms.cz

Precision: The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within a single laboratory, but with variations such as different days, different analysts, or different equipment.

Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In GC-MS analysis, selectivity is demonstrated by the separation of the target analyte from other components and a unique mass spectrum.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., GC oven temperature ramp, flow rate). nih.gov

Quality Control Procedures:

Routine quality control involves the analysis of various QC samples alongside the test samples to monitor the performance of the analytical system. nelac-institute.org These include:

Method Blanks: A blank sample (e.g., organic-free water) that is carried through the entire analytical procedure to check for contamination. epa.gov

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a sample are spiked with a known concentration of the analyte and analyzed to assess matrix effects on accuracy and precision.

Internal Standards: A known amount of a compound not present in the sample (but with similar chemical properties to the analyte) is added to all samples, standards, and blanks before analysis to correct for variations in extraction efficiency and instrument response.

The following table summarizes typical validation parameters for the analysis of halogenated organic compounds by GC-MS, which would be applicable to the development of a method for this compound.

Table 1: Typical Method Validation Parameters for Halogenated Hydrocarbon Analysis by GC-MS

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | gcms.cz |

| Accuracy (Recovery) | 70 - 130% | biotecnologiebt.itgcms.cz |

| Precision (RSD) | ≤ 20% | rsc.org |

| Limit of Detection (LOD) | Method-dependent, often in the low ng/L to µg/L range | gcms.czd-nb.info |

| Limit of Quantitation (LOQ) | Lowest validated concentration with acceptable accuracy and precision | biotecnologiebt.itnih.gov |

Environmental Fate, Transport, and Degradation Pathways

Abiotic Transformation Processes

Abiotic degradation involves chemical and physical processes that transform 1,1,2,3,4-pentachlorobutane without the involvement of living organisms. conicet.gov.ar These processes are crucial in determining the compound's ultimate fate in various environmental compartments.

Table 1: General Principles of Haloalkane Hydrolysis

| Factor | Influence on Hydrolysis Rate |

| Carbon-Halogen Bond Strength | Weaker bonds (e.g., C-I) lead to faster hydrolysis compared to stronger bonds (e.g., C-Cl). thesciencehive.co.uk |

| pH | Hydrolysis can be catalyzed by both acidic and basic conditions. nih.gov |

| Temperature | Increased temperature generally increases the rate of hydrolysis. arabjchem.org |

| Structure | The position of the halogen atom (primary, secondary, tertiary) can influence the reaction mechanism and rate. savemyexams.com |

This table presents general principles as specific data for this compound is not available.

Photochemical degradation involves the breakdown of a chemical by light energy. epa.gov Direct photolysis occurs when the molecule itself absorbs light, leading to bond cleavage. Indirect photolysis involves other light-absorbing substances in the environment that produce reactive species, such as hydroxyl radicals, which then attack the target compound. core.ac.uk For polychlorinated alkanes, photochemical degradation can be a significant pathway, especially in surface waters and the atmosphere. chemrxiv.org The absorption of UV radiation can lead to the breaking of C-Cl bonds in this compound. The presence of substances like dissolved organic matter in water can facilitate indirect photolysis by producing hydrated electrons and hydroxyl radicals upon irradiation, which are highly reactive towards chlorinated compounds. chemrxiv.org

In anoxic environments, such as deep groundwater and sediments, this compound can undergo reductive dechlorination. This process involves the transfer of electrons to the chlorinated molecule, leading to the removal of a chlorine atom and its replacement with a hydrogen atom. frtr.gov Naturally occurring reduced iron minerals, such as magnetite and green rust, can serve as effective reductants. frtr.gov Zero-valent iron (ZVI), a strong reducing agent, has been widely studied for the remediation of chlorinated solvents and can effectively dechlorinate a range of chlorinated hydrocarbons. enviro.wikilouisville.edu The reaction with ZVI involves the direct transfer of electrons from the iron surface to the chlorinated alkane. frtr.gov While specific studies on this compound are limited, research on other chlorinated butenes and butadienes has shown that granular iron can lead to complete dechlorination, with 1,3-butadiene (B125203) as a common intermediate that further degrades to less harmful products like butenes and butane (B89635). nih.gov

Once in the atmosphere, this compound is subject to degradation primarily through reactions with photochemically generated hydroxyl (OH) radicals. conicet.gov.ar The OH radical is a powerful oxidant in the troposphere, often referred to as the "detergent of the atmosphere," initiating the degradation of many volatile organic compounds. acs.org The reaction typically proceeds via hydrogen abstraction from a C-H bond, forming water and a pentachlorobutyl radical. acs.org This radical then reacts further with oxygen, leading to the formation of various degradation products. acs.org Studies on chlorobutane isomers have determined rate constants for their reactions with OH radicals, which are essential for estimating their atmospheric lifetimes. acs.orgresearchgate.netresearchgate.net Although a specific rate constant for this compound is not available, the values for other chlorobutanes suggest that this reaction is a significant removal process in the atmosphere. researchgate.netresearchgate.net

Table 2: Atmospheric Reaction Rate Constants for Selected Chlorobutane Isomers with OH Radicals

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference |

| 1-Chlorobutane | (2.00 ± 0.15) × 10⁻¹² | researchgate.net |

| 2-Chlorobutane | (2.45 ± 0.30) × 10⁻¹² | researchgate.net |

| 1-Chloro-2-methylpropane | (1.95 ± 0.20) × 10⁻¹² | researchgate.net |

| 2-Chloro-2-methylpropane | (0.45 ± 0.10) × 10⁻¹² | researchgate.net |

| 1-Chlorobutane (Theoretical) | 1.8 × 10⁻¹² | conicet.gov.aracs.org |

| 1-Chlorobutane (Experimental) | (2.22 ± 0.50) × 10⁻¹² | conicet.gov.aracs.org |

This table provides data for related compounds to infer the potential atmospheric reactivity of this compound.

Biotic Degradation Mechanisms

Biotic degradation relies on the metabolic activity of microorganisms to transform contaminants. aesacademy.org For chlorinated compounds, these processes are often slow and can be influenced by various environmental factors. inig.pl

Under anaerobic conditions, certain microorganisms can use chlorinated compounds as electron acceptors in a process called reductive dechlorination or halorespiration. researchgate.net This is a key process in the natural attenuation of chlorinated solvents in contaminated groundwater. conicet.gov.aritrcweb.org Specific bacteria, such as some species of Dehalococcoides, are known to be capable of complete reductive dechlorination of chlorinated ethenes to non-toxic ethene. researchgate.net While the microbial degradation of this compound has not been specifically detailed, it is plausible that similar anaerobic pathways could lead to its stepwise dechlorination. The efficiency of this process depends on the presence of suitable electron donors (like hydrogen or simple organic acids) and the specific microbial populations present. researchgate.net The number and position of chlorine atoms in the molecule can significantly affect the rate and extent of biodegradation. inig.plnih.gov Generally, higher chlorinated compounds are more amenable to reductive dechlorination. nih.gov

Oxidative Biodegradation Pathways

The oxidative biodegradation of this compound, a synthetic chlorinated hydrocarbon, is a critical process influencing its persistence and fate in the environment. While specific studies on this particular compound are scarce, the biodegradation pathways can be inferred from research on other short-chain chlorinated alkanes and related persistent organic pollutants (POPs). Aerobic microorganisms, particularly bacteria, are known to initiate the degradation of chlorinated hydrocarbons through oxidative mechanisms. oup.comenviro.wiki

The primary enzymatic systems involved in the initial attack on these compounds are monooxygenases and dioxygenases. oup.comjst.go.jp These enzymes catalyze the incorporation of one or two atoms of molecular oxygen into the substrate, respectively. This initial oxidative step is crucial as it typically destabilizes the molecule and makes it more susceptible to further degradation.

For chlorinated alkanes like this compound, a likely initial step in oxidative biodegradation is the hydroxylation of a carbon atom. This reaction is often catalyzed by a monooxygenase, such as a butane monooxygenase, which has been shown to have a broad substrate range and can fortuitously oxidize various chlorinated hydrocarbons. jst.go.jpnih.govgoogle.com The introduction of a hydroxyl group can lead to the spontaneous elimination of a chlorine atom, forming a more reactive and less chlorinated intermediate.

Another potential oxidative pathway involves a dioxygenase enzyme, which could lead to the formation of a dihydroxylated intermediate. This is a common initial step in the degradation of aromatic POPs, and similar mechanisms could be at play for aliphatic chlorinated compounds. pjoes.com Subsequent enzymatic reactions would then lead to the cleavage of the carbon-carbon bonds and further breakdown of the molecule.

The efficiency of these oxidative pathways is dependent on several factors, including the specific microbial strains present, the availability of oxygen and other nutrients, and the concentration of the contaminant itself. clu-in.org In some cases, the degradation of chlorinated compounds occurs through cometabolism, where the microbe does not use the contaminant as a primary carbon and energy source but degrades it fortuitously while metabolizing another substrate. enviro.wikiclu-in.org For instance, bacteria grown on butane have demonstrated the ability to degrade a range of chlorinated aliphatic hydrocarbons. google.comascelibrary.org

Table 1: Key Enzymes in the Oxidative Biodegradation of Chlorinated Hydrocarbons

| Enzyme Class | Function | Relevance to this compound |

| Monooxygenases | Incorporate one oxygen atom into the substrate, often leading to hydroxylation. | Likely to initiate degradation by hydroxylating a carbon atom, leading to dehalogenation. |

| Dioxygenases | Incorporate two oxygen atoms into the substrate, often leading to dihydroxylation. | May be involved in the initial oxidative attack, creating unstable intermediates. |

| Dehalogenases | Catalyze the removal of halogen atoms from a molecule. | Crucial for the detoxification and further breakdown of chlorinated intermediates. |

Identification and Characterization of Metabolites and Degradation Products

The identification and characterization of metabolites and degradation products are essential for understanding the complete environmental fate of this compound and for assessing the potential risks posed by its transformation products. As with the degradation pathways, specific data for this compound is limited. However, based on the degradation of analogous compounds like other chlorinated alkanes and pentachlorophenol (B1679276), several types of metabolites can be anticipated. nih.gov

Following the initial oxidative attack, a series of less-chlorinated and more-oxidized intermediates are expected to form. For example, the degradation of pentachlorophenol has been shown to produce metabolites such as tetrachlorocatechol (B74200) and tetrachlorohydroquinone. nih.gov Similarly, the biodegradation of polychlorinated biphenyls (PCBs) can result in the formation of chlorobenzoates and other hydroxylated and ring-cleavage products. nih.gov

For this compound, the initial hydroxylation could lead to the formation of chlorinated butanols. Subsequent oxidation of these alcohol intermediates could yield chlorinated butanals (aldehydes) and butanoic acids. These carboxylic acids are generally more water-soluble and less toxic than the parent compound and can often be further metabolized by microorganisms, potentially entering central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov

Dehalogenation reactions are a critical part of the degradation process. These can occur enzymatically, leading to the release of chloride ions. The complete mineralization of this compound would ultimately result in the formation of carbon dioxide, water, and inorganic chloride. However, under certain environmental conditions, the degradation may be incomplete, leading to the accumulation of persistent and potentially toxic intermediate metabolites.

Table 2: Potential Metabolites from the Degradation of this compound

| Metabolite Class | Potential Formation Pathway | Environmental Significance |

| Chlorinated butanols | Monooxygenase-catalyzed hydroxylation | More polar and potentially less toxic than the parent compound. |

| Chlorinated butanals/ketones | Oxidation of chlorinated butanols | Reactive intermediates that can be further oxidized. |

| Chlorinated butanoic acids | Oxidation of chlorinated butanals | More water-soluble and generally more biodegradable. |

| Less chlorinated butanes | Reductive or hydrolytic dehalogenation | Reduced toxicity compared to the parent compound. |

| Carbon dioxide, water, and chloride | Complete mineralization | Complete detoxification of the original contaminant. |

Environmental Transport and Distribution Modeling

Environmental transport and distribution models are valuable tools for predicting the fate of persistent organic pollutants (POPs) like this compound. researchgate.net These models use the physicochemical properties of a chemical, along with environmental parameters, to simulate its movement and partitioning between different environmental compartments such as air, water, soil, and biota. oup.com

For POPs, multimedia fate models are commonly employed. researchgate.netnih.gov These models can be structured as box models with varying levels of spatial resolution (e.g., regional or global). researchgate.netdefra.gov.uk They consider key processes such as emissions, advective transport (e.g., wind and ocean currents), intermedia transport (e.g., volatilization from water to air, deposition from air to soil), and degradation within each compartment. oup.com

Several well-established multimedia fate models are used to assess the environmental behavior of POPs, including:

The BETR (Berkeley-Trent) Global model: This model divides the Earth's surface into a series of interconnected regions and simulates the fate and transport of chemicals on a global scale. nih.govnih.gov

The Globo-POP model: This is another global multimedia model that has been used to simulate the environmental fate of various POPs.

These models require input data such as the chemical's vapor pressure, water solubility, octanol-water partition coefficient (Kow), and degradation half-lives in air, water, and soil. oup.com For this compound, while specific experimental data may be limited, these parameters can often be estimated using quantitative structure-property relationship (QSPR) models.

Modeling studies on short-chain chlorinated paraffins (SCCPs), which are structurally similar to this compound, have shown that these compounds have a high potential for long-range environmental transport and tend to partition to soil and sediment. nih.gov Models also predict that due to their persistence, these compounds can accumulate in remote environments like the Arctic. nih.gov

Persistence and Environmental Behavior Studies

This compound is classified as a persistent organic pollutant (POP), indicating that it resists degradation and can remain in the environment for long periods. epa.gov Its persistence is a function of its chemical structure, particularly the presence of multiple chlorine atoms, which makes it resistant to both biotic and abiotic degradation processes.

The environmental behavior of this compound is governed by its physicochemical properties. Its low water solubility and moderate octanol-water partition coefficient suggest that it will tend to adsorb to organic matter in soil and sediment. This partitioning behavior can limit its mobility in aqueous systems but also makes it available for uptake by soil-dwelling organisms and subsequent bioaccumulation in food webs.

Derivatives and Applied Synthetic Chemistry

Synthesis of Fluorinated Butane (B89635) Derivatives from Pentachlorobutanes (e.g., Pentafluorobutanes)

A significant application of pentachlorobutanes in synthetic chemistry is their use as starting materials for the production of hydrofluorocarbons (HFCs). The process involves the substitution of chlorine atoms with fluorine, a transformation known as halogen exchange. While research often highlights the synthesis of 1,1,1,3,3-pentafluorobutane (B1294926) (HFC-365mfc) from its corresponding pentachloro- precursor due to its industrial relevance, the chemical principles are broadly applicable to other isomers like 1,1,2,3,4-pentachlorobutane. vulcanchem.comgoogle.comsoftbeam.net

The conversion of pentachlorobutane to pentafluorobutane is typically achieved through liquid-phase fluorination using anhydrous hydrogen fluoride (B91410) (HF) as the fluorinating agent. vulcanchem.com This process is a cornerstone of manufacturing for certain fluorinated alkanes.

Patented methods describe the reaction of a pentachlorobutane isomer, such as 1,1,1,3,3-pentachlorobutane (B8740826), with HF in a specialized reactor system. google.com To optimize the reaction and manage its exothermic nature, a dual-zone reactor is often employed, consisting of a low-temperature zone and a high-temperature zone. google.com The pentachlorobutane is introduced into the low-temperature section (60–90 °C), while fresh HF is fed into the high-temperature section (90–140 °C). google.com The reaction is conducted under pressure, typically between 1.0 and 1.5 MPa. google.com

Key challenges in this process include the highly corrosive nature of the HF and the catalytic system, which necessitates the use of reactors with corrosion-resistant linings like polytetrafluoroethylene (PTFE). vulcanchem.comgoogle.com Another significant aspect is the management of hydrogen chloride (HCl), a major byproduct of the reaction, which requires systems for neutralization and recycling. vulcanchem.com

Table 1: Exemplary Reaction Conditions for Liquid-Phase Fluorination of 1,1,1,3,3-Pentachlorobutane

| Parameter | Condition Range | Catalyst | Reported Selectivity for HFC-365mfc |

| HF:Pentachlorobutane Molar Ratio | 6:1 - 15:1 | SnCl₄ or SbCl₅ | 90.1% - 93.3% |

| Reaction Pressure | 1.0 - 1.5 MPa | SnCl₄ or SbCl₅ | 90.1% - 93.3% |

| Low-Temperature Zone | 60 - 90 °C | SnCl₄ or SbCl₅ | 90.1% - 93.3% |

| High-Temperature Zone | 90 - 140 °C | SnCl₄ or SbCl₅ | 90.1% - 93.3% |

| Data sourced from patent CN101913982A, which details the synthesis of 1,1,1,3,3-pentafluorobutane. google.com |

The efficiency and selectivity of the fluorination of polychlorinated alkanes are highly dependent on the catalytic system used. These reactions are a modern application of the Swarts reaction, historically one of the first examples of halogen exchange, which used antimony trifluoride in the presence of antimony pentachloride or chlorine to replace chlorine atoms with fluorine. nih.govfrontiersin.org

For the industrial-scale synthesis of pentafluorobutanes from pentachlorobutanes, the most commonly cited catalysts are Lewis acids, specifically antimony pentachloride (SbCl₅) and tin tetrachloride (SnCl₄). vulcanchem.comgoogle.com These catalysts facilitate the nucleophilic substitution of chlorine with fluorine from the hydrogen fluoride reagent. To maintain the activity of the catalyst, particularly when using antimony pentachloride, small amounts of chlorine gas may be continuously fed into the reactor. google.com

Research into halogen exchange catalysis is ongoing, exploring more efficient and environmentally benign systems. nih.gov While metal halides remain prevalent in industrial processes for aliphatic compounds, other systems have been developed for different substrates. For instance, copper-based catalysts have been used for vinylic Finkelstein reactions (iodine for bromine exchange), and palladium complexes are effective for fluorinating aryl halides. frontiersin.org More recently, zeolites such as NaY and NaX have been shown to be effective catalysts for halogen exchange between alkyl halides under solvent-free conditions, representing a potential future direction for cleaner catalytic processes. csic.es

Integration into Complex Organic Synthesis as a Building Block

In organic chemistry, a "building block" is a molecule that possesses reactive functional groups, allowing it to be a starting unit for the assembly of more complex molecular structures. sigmaaldrich.comwikipedia.org this compound fits this description perfectly. Its five chlorine atoms act as functional groups that can be selectively addressed to build larger or more complex molecules. wikipedia.org

The primary use of pentachlorobutanes as a building block is in the synthesis of their fluorinated analogs, as detailed in the previous section. softbeam.net In this context, the pentachlorobutane skeleton is the core structure that is modified to create a target molecule (the pentafluorobutane) with different properties. The ability to replace the chlorine atoms makes it a valuable precursor in the fluorochemical industry. vulcanchem.com

The concept of using halogenated alkanes as building blocks is fundamental in synthetic chemistry. sigmaaldrich.com The C-Cl bonds can be targeted for various transformations beyond fluorination, including:

Elimination reactions to form chloro- or polychlorobutenes and butadienes.

Further chlorination to produce more highly chlorinated butanes.

Hydrodechlorination , a process that replaces chlorine atoms with hydrogen, which can be controlled to yield specific, less-chlorinated products. mdpi.com

Nucleophilic substitution with other nucleophiles besides fluoride, such as amines, alkoxides, or cyanides, to introduce a wide range of functional groups.

The utility of a building block is often determined by the ability to control its reactivity. ugent.be The different chemical environments of the chlorine atoms in this compound (i.e., on primary vs. secondary carbons) could potentially allow for regioselective synthesis, enabling chemists to target specific positions on the molecule for transformation, further enhancing its value as a versatile synthetic intermediate.

Research into Novel Pentachlorobutane Derivatives for Specific Chemical Applications

Research into the derivatives of pentachlorobutane has been heavily influenced by industrial demand. The vast majority of published research and patents focus on isomers like 1,1,1,3,3-pentachlorobutane, which are direct precursors to commercially significant products such as HFC-365mfc, used as a foam blowing agent. google.comgoogle.comdntb.gov.ua Consequently, dedicated research on novel derivatives from the specific this compound isomer is less prevalent in the scientific literature. epa.govepa.gov

However, the chemical principles applied to other polychlorinated alkanes indicate potential pathways for creating novel derivatives from this compound. The development of new molecules often involves creating libraries of related compounds to screen for specific activities or properties. nih.govrsc.org

Potential areas of research for novel derivatives could include:

Synthesis of Specialty Polymers: Polychlorinated compounds can be used as monomers or chain-transfer agents in polymerization reactions.

Development of Agrochemicals: The introduction of specific functional groups onto the chlorinated butane backbone could lead to new pesticides or herbicides, a field where chlorinated organic compounds have a long history.

Creation of Novel Solvents: By partially substituting the chlorine atoms, it is possible to fine-tune properties like polarity, boiling point, and solvency for specific industrial applications.

Pharmaceutical Intermediates: While less common for simple alkanes, highly functionalized building blocks are critical in medicinal chemistry. lifechemicals.com Derivatization of the pentachlorobutane core could yield unique scaffolds for drug discovery.